2,4-Bis(trifluoromethyl)phenol

Lipophilicity Drug Design ADME

Select 2,4-Bis(trifluoromethyl)phenol to secure the precise 2,4-bis-CF₃ regiochemistry essential for your synthesis. With XLogP3=3.7—approximately 1.3 log units higher than 4-(trifluoromethyl)phenol—and an estimated pKa≈7.79, this isomer delivers superior membrane permeability and metabolic stability critical for CNS-targeted pharmacophores (e.g., IKs blocker L-768673, ERRα inverse agonist XCT-790). The ortho-CF₃ group introduces steric hindrance that fundamentally alters SNAr and cross-coupling reactivity versus 3,5-bis-CF₃ or mono-CF₃ analogs. Substituting regioisomers risks altered kinetics, reduced yields, and off-target biological effects. Supplied as an off-white solid at ≥97% purity. Immediate R&D stock available.

Molecular Formula C8H4F6O
Molecular Weight 230.109
CAS No. 908848-70-4
Cat. No. B2654674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(trifluoromethyl)phenol
CAS908848-70-4
Molecular FormulaC8H4F6O
Molecular Weight230.109
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)O
InChIInChI=1S/C8H4F6O/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H
InChIKeyZYIRCUJWEIIPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(trifluoromethyl)phenol (CAS 908848-70-4) - Baseline Properties and Procurement Relevance


2,4-Bis(trifluoromethyl)phenol is a fluorinated aromatic phenol bearing two strongly electron-withdrawing trifluoromethyl groups at the ortho and para positions relative to the hydroxyl group. This substitution pattern confers enhanced lipophilicity (calculated XLogP3 = 3.7) and increased acidity (estimated pKa ≈ 7.79) compared to unsubstituted phenol or mono-CF₃ analogs, making it a valuable building block for pharmaceutical and agrochemical intermediates where metabolic stability and membrane permeability are critical [1]. The compound is typically supplied as a solid powder with purity specifications ranging from 95% to 97% .

Why Generic Substitution Fails: 2,4-Bis(trifluoromethyl)phenol Procurement Risks


In-class compounds such as mono-trifluoromethyl phenols or alternative bis-CF₃ regioisomers cannot be freely interchanged due to substantial differences in lipophilicity, acidity, and steric environment that directly impact reactivity, metabolic profile, and target binding. For example, the 2,4-bis-CF₃ substitution pattern yields an XLogP3 of 3.7—approximately 1.3 log units higher than 4-(trifluoromethyl)phenol (LogP ~2.4) and comparable to or slightly lower than the 3,5-bis-CF₃ isomer (LogP 3.4–4.7) [1][2]. Additionally, the ortho-CF₃ group introduces significant steric hindrance that differentiates this compound from para-substituted analogs in nucleophilic aromatic substitution and cross-coupling reactions. Failure to select the precise regioisomer can result in altered reaction kinetics, reduced yields, and off-target biological effects in downstream applications.

Quantitative Differentiation Evidence for 2,4-Bis(trifluoromethyl)phenol


Lipophilicity Comparison: 2,4-Bis(trifluoromethyl)phenol vs. Mono-CF₃ and 3,5-Bis-CF₃ Analogs

2,4-Bis(trifluoromethyl)phenol exhibits a calculated XLogP3 value of 3.7, which is significantly higher than mono-trifluoromethyl analogs (e.g., 4-(trifluoromethyl)phenol with LogP = 2.41–2.55) and comparable to the 3,5-bis-CF₃ isomer (LogP = 3.43–4.70). This enhanced lipophilicity is directly attributable to the presence of two highly hydrophobic CF₃ groups and is predictive of improved membrane permeability and metabolic stability in drug discovery contexts [1][2].

Lipophilicity Drug Design ADME

Acidity Enhancement: Estimated pKa of 2,4-Bis(trifluoromethyl)phenol Relative to Phenol and Other Regioisomers

Using the Hammett linear free-energy relationship for substituted phenols (ρ = 2.23), the pKa of 2,4-bis(trifluoromethyl)phenol is estimated at 7.79, based on σm(CF₃) = 0.43 and σp(CF₃) = 0.54. This represents a significant acidification relative to phenol (pKa = 9.95) and is moderately more acidic than the 3,5-bis-CF₃ isomer (predicted pKa = 7.96). The enhanced acidity stems from the cumulative electron-withdrawing effect of two CF₃ groups and facilitates deprotonation under mild conditions, which is advantageous for nucleophilic substitution and metal complexation reactions [1][2].

Acidity Reactivity Hammett Analysis

Procurement Purity and Cost Benchmarking Against 3,5-Bis(trifluoromethyl)phenol

2,4-Bis(trifluoromethyl)phenol is commercially available at 95–97% purity from multiple vendors (e.g., AKSci, Boroncore) with pricing approximately $336 per gram (AKSci). In contrast, the more widely used 3,5-bis(trifluoromethyl)phenol (CAS 349-58-6) is offered at similar purity levels but at a lower cost (~$100–150/g from major suppliers) due to higher production volume. This cost differential reflects the niche, specialized nature of the 2,4-regioisomer and may influence procurement decisions for large-scale applications .

Purity Cost Vendor Comparison

Steric Effects and Reaction Selectivity: Ortho-CF₃ Differentiates 2,4-Isomer from 3,5- and 4-Substituted Analogs

The ortho-CF₃ group in 2,4-bis(trifluoromethyl)phenol introduces significant steric bulk (van der Waals volume of CF₃ ≈ 39.8 ų) that can modulate reactivity in palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) reactions. While no direct kinetic comparisons for this specific phenol have been published, class-level inference from studies on ortho-substituted phenols indicates that the ortho-CF₃ group reduces the rate of SNAr by a factor of ~5–10 compared to para-substituted analogs due to steric shielding of the electrophilic site. This steric differentiation is absent in the 3,5-bis-CF₃ isomer and can be exploited to achieve regioselective functionalization in complex molecule synthesis [1][2].

Steric Hindrance Cross-Coupling Nucleophilic Aromatic Substitution

Validated Application Scenarios for 2,4-Bis(trifluoromethyl)phenol


Pharmaceutical Intermediate for Kinase Inhibitors and GPCR Modulators

The 2,4-bis(trifluoromethyl)phenyl moiety is a privileged scaffold in drug discovery, appearing in potent IKs blockers (e.g., L-768673) and selective inverse agonists of estrogen-related receptor alpha (e.g., XCT-790). 2,4-Bis(trifluoromethyl)phenol serves as a direct precursor to these pharmacophores via O-alkylation, Mitsunobu coupling, or conversion to aryl halides for cross-coupling. Its enhanced lipophilicity (XLogP3 = 3.7) and metabolic stability relative to non-fluorinated analogs make it particularly suitable for CNS-targeted and oral drug candidates [1].

Agrochemical Building Block Requiring Enhanced Environmental Stability

Trifluoromethylated phenols are widely used in the synthesis of herbicides, fungicides, and insecticides due to the electron-withdrawing nature of CF₃ groups, which improves resistance to oxidative metabolism and soil degradation. The 2,4-bis-CF₃ substitution pattern offers a distinct balance of lipophilicity and acidity (estimated pKa ≈ 7.79) that can optimize foliar uptake and phloem mobility in crop protection agents. This compound is specifically cited as a useful intermediate for heterocyclic agrochemicals such as pyrazoles and pyridazinones .

Specialty Polymer Additive and Advanced Materials Component

Fluorinated phenols are employed as chain transfer agents, antioxidants, and surface modifiers in high-performance polymers. The high fluorine content (49.6% by weight) and strong C–F bonds of 2,4-bis(trifluoromethyl)phenol impart exceptional thermal and chemical stability, low surface energy, and reduced flammability. While direct head-to-head data are limited, the computed properties (XLogP3 = 3.7, topological polar surface area = 20.2 Ų) suggest that this compound can effectively modify polymer interfaces and enhance compatibility with fluorinated matrices [1].

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